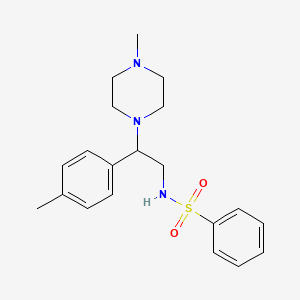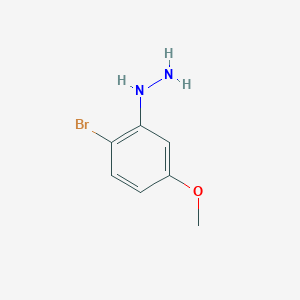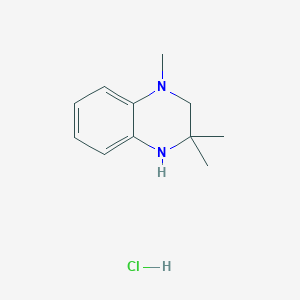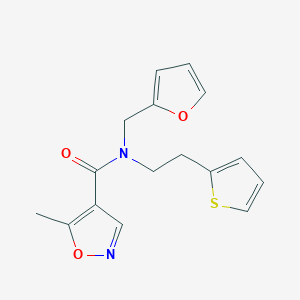
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as MTSEA, is a chemical compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used to modify proteins and study their function.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of benzenesulfonamide exhibit promising anticancer properties. Specifically, compounds containing the 4-methylpiperazine ring have been identified as potent growth inhibitors against several human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), with some derivatives showing IC50 values lower than 35 μM. Notably, certain compounds displayed marked activity with IC50 values as low as 15 μM, underscoring their potential as therapeutic agents in cancer treatment (Pogorzelska et al., 2017). Further, another study highlighted the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, which showed potential anticancer activity in vitro against the NCI-60 cell line panel, with promising results in low micromolar GI50 levels (Sławiński et al., 2012).
Antimicrobial and Antifungal Activity
Benzenesulfonamide derivatives have also been evaluated for their antimicrobial and antifungal activities. A study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and tested them for antimicrobial activity. The findings revealed that certain compounds exhibited good antibacterial activity and moderate antifungal activity, suggesting their potential in the development of new antimicrobial agents (Singh & Sharma, 2014).
Enzyme Inhibition and Pharmaceutical Applications
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase (CA) enzymes, which play a significant role in various physiological processes. Novel benzenesulfonamides acting as effective CA inhibitors were designed and tested against human isoforms hCA I, hCA II, hCA VII, and hCA XII. Some derivatives showed low nanomolar inhibitory activity, especially against hCA II and hCA VII, suggesting their utility in designing anticonvulsant and other therapeutic agents (Mishra et al., 2017).
Material Science and Dyeing Applications
In the realm of materials science, benzenesulfonamide derivatives have been utilized in the development of dyes for UV protection and antimicrobial finishing of cotton fabrics. Specifically, thiazole azodyes containing sulfonamide moiety were synthesized and applied to cotton textiles, enhancing dyeability as well as imparting UV protection and antibacterial properties to the treated fabrics, showcasing the compound's versatility beyond pharmacological applications (Mohamed et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-17-8-10-18(11-9-17)20(23-14-12-22(2)13-15-23)16-21-26(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAOWWKXNDVTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)

![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)



![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)

![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)



![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)